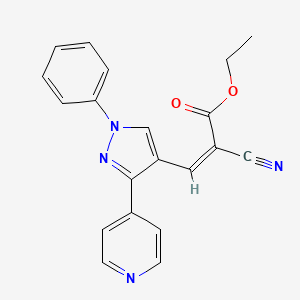
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, inhibiting the activity of dopamine in the brain. This mechanism of action is thought to be responsible for its antipsychotic and antihypertensive effects.
Biochemical and Physiological Effects:
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been found to reduce blood pressure in animal models, indicating its potential use as an antihypertensive agent. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has also been shown to have antihistaminic effects, reducing the symptoms of allergies in animal models. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has some limitations for use in lab experiments. It has been shown to have low solubility in water, which can limit its use in certain types of experiments. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have some toxicity in animal models, which can limit its use in certain types of studies.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in the treatment of hypertension. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have antihypertensive effects, and further research could explore its potential as a therapeutic agent for this condition. Finally, further research could explore the mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, which is not fully understood, to better understand its pharmacological activities.
Métodos De Síntesis
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multistep reaction process involving the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological activities, including antihypertensive, antihistaminic, and antipsychotic effects. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-18(15(20)12-14(13)19)26(23,24)22-9-7-21(8-10-22)16-5-3-4-6-17(16)25-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOAYHFFOXZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)


![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)


![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
